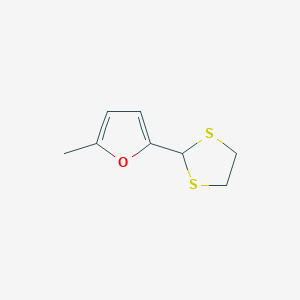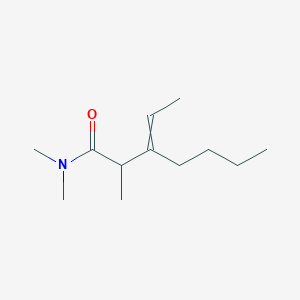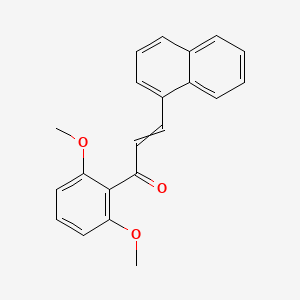
N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Aldehyde Group:
Formation of the Enone Structure: The enone structure can be synthesized through aldol condensation reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The enone structure can be reduced to form saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Research into its potential as a therapeutic agent, possibly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
Applications in materials science, such as the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of “N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Formyl-1-phenylbut-2-en-1-yl)-4-methylbenzene-1-sulfonamide: can be compared to other sulfonamide compounds, such as sulfanilamide or sulfamethoxazole.
Enone-containing compounds: Similar to chalcones, which also feature an enone structure.
Eigenschaften
CAS-Nummer |
847204-03-9 |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(2-formyl-1-phenylbut-2-enyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-3-15(13-20)18(16-7-5-4-6-8-16)19-23(21,22)17-11-9-14(2)10-12-17/h3-13,18-19H,1-2H3 |
InChI-Schlüssel |
JBQKTHHWVISPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)





![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)

![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)

